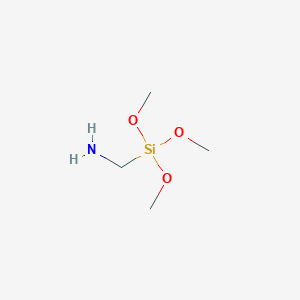

1-(Trimethoxysilyl)methanamine

Vue d'ensemble

Description

1-(Trimethoxysilyl)methanamine is an organosilicon compound with the molecular formula C4H13NO3Si. It is a colorless to pale yellow liquid known for its solubility and adhesion properties. This compound is widely used in various industrial and research applications due to its ability to improve solution properties and enhance surface wettability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Trimethoxysilyl)methanamine is typically synthesized through the reaction of trimethoxysilane with chloromethanolamine. The reaction is carried out under argon protection at room temperature, with a molar ratio of 1:1.1 for trimethoxysilane and chloromethanolamine. The mixture is stirred for 12 to 24 hours to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Trimethoxysilyl)methanamine undergoes several types of chemical reactions, including:

Hydrolysis: The trimethoxysilyl group reacts with water to form silanol groups.

Condensation: Silanol groups can further condense to form siloxane bonds.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or moisture.

Condensation: Often facilitated by acidic or basic catalysts.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products:

Hydrolysis: Produces silanol groups.

Condensation: Forms siloxane bonds, leading to polymeric structures.

Substitution: Results in various substituted amines and silanes.

Applications De Recherche Scientifique

Surface Modification

One of the primary applications of 1-(Trimethoxysilyl)methanamine is in the modification of surfaces to enhance their properties. The trimethoxysilyl group can react with hydroxyl groups on substrates such as glass, metal, and ceramics, forming robust siloxane bonds. This reaction leads to the creation of hydrophobic surfaces that repel water and reduce surface wettability. Such properties are utilized in:

- Self-cleaning surfaces : These surfaces utilize the hydrophobic nature imparted by MTMSA to prevent dirt accumulation.

- Anti-fouling coatings : Used in marine applications to prevent biological growth on ship hulls.

- Microfluidic devices : Enhancing the performance and durability of these devices by modifying their wettability characteristics.

Adhesion Technologies

MTMSA acts as a coupling agent that promotes adhesion between dissimilar materials. Its ability to form strong siloxane bonds makes it valuable in:

- Composite materials : Enhancing the interfacial adhesion between organic and inorganic components.

- Adhesives : Improving the bonding strength of adhesives used in construction and manufacturing.

- Coatings : Facilitating better adhesion of paint and protective coatings on various substrates.

Biomedical Applications

Recent studies have explored the potential of this compound in biomedical fields due to its biocompatibility and functionalization capabilities. Applications include:

- Drug delivery systems : Modifying surfaces of drug carriers to improve interaction with biological tissues.

- Tissue engineering : Creating scaffolds that promote cell adhesion and growth through surface modification.

Case Study 1: Hydrophobic Surface Development

In a study focusing on the development of hydrophobic surfaces using MTMSA, researchers demonstrated its effectiveness in creating self-cleaning coatings on glass substrates. The treated surfaces exhibited a significant reduction in water contact angle, indicating enhanced hydrophobicity. This property was attributed to the steric hindrance provided by the methyl groups in the trimethoxysilyl moiety, which repelled water molecules effectively.

Case Study 2: Adhesion Improvement in Composite Materials

Another research effort investigated the use of MTMSA as a coupling agent in composite materials made from polymer matrices reinforced with silica nanoparticles. The results showed improved interfacial adhesion and mechanical strength compared to composites without MTMSA treatment. This enhancement was linked to the formation of siloxane bonds at the interface, which significantly contributed to load transfer during mechanical testing.

Mécanisme D'action

The mechanism of action of 1-(Trimethoxysilyl)methanamine involves its ability to form strong covalent bonds with hydroxyl groups on various substrates. This interaction leads to the formation of a thin organic layer that alters the surface properties of the substrate. The compound’s trimethoxysilyl group reacts with hydroxyl groups, while the amine group can participate in further chemical modifications.

Comparaison Avec Des Composés Similaires

- (Aminomethyl)trimethoxysilane

- Trimethoxysilylpropylamine

- Trimethoxysilylpropyl methacrylate

Comparison: 1-(Trimethoxysilyl)methanamine is unique due to its specific combination of a trimethoxysilyl group and an amine group. This combination allows it to participate in a wide range of chemical reactions and applications. Compared to similar compounds, it offers enhanced adhesion properties and versatility in surface modification and catalysis .

Activité Biologique

1-(Trimethoxysilyl)methanamine is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of biomedicine and materials science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a trimethoxysilyl group attached to a methanamine moiety. This structure allows it to interact with various biological systems and materials, enhancing its utility in applications such as drug delivery and tissue engineering.

- Chemical Formula : CHN OSi

- Molecular Weight : 163.26 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Silane Reactivity : The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane networks. This property is crucial for the integration of the compound into biological matrices, enhancing biocompatibility and mechanical stability in biomaterials .

- Amine Functionality : The amine group can participate in hydrogen bonding and electrostatic interactions with proteins and nucleic acids, potentially influencing cellular processes such as adhesion, proliferation, and differentiation .

Biological Applications

This compound has been explored in various biological contexts:

1. Tissue Engineering

Research has demonstrated that this compound can enhance the mechanical properties and bioactivity of polymer scaffolds used in tissue engineering. For example, when incorporated into hydroxyapatite-gelatin composites, it improved cell attachment and proliferation of preosteoblasts (MC3T3-E1) in vitro .

2. Drug Delivery Systems

The ability of this compound to form stable siloxane networks makes it a candidate for drug delivery applications. Its functional groups can be modified to attach therapeutic agents, facilitating controlled release profiles. Studies have shown that such modifications can enhance the bioavailability of drugs while reducing side effects.

Case Study 1: Osteoconductive Properties

In a study investigating the osteoconductive properties of silane-modified scaffolds, researchers found that scaffolds containing this compound exhibited significantly higher calcium deposition compared to unmodified controls. This suggests enhanced osteogenic differentiation in mesenchymal stem cells cultured on these scaffolds .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of silane derivatives, including this compound. Results indicated that these compounds showed significant activity against various bacterial strains, likely due to their ability to disrupt microbial cell membranes through electrostatic interactions with bacterial surfaces .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enhances cell adhesion and proliferation | Silane hydrolysis; amine interactions |

| (3-Aminopropyl)trimethoxysilane | Used in drug delivery systems | Hydrolysis leading to silanol formation |

| Trimethylsilyl derivatives | Antimicrobial properties | Membrane disruption through electrostatic forces |

Propriétés

IUPAC Name |

trimethoxysilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13NO3Si/c1-6-9(4-5,7-2)8-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKBFSWVHXKMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CN)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578372 | |

| Record name | 1-(Trimethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71408-48-5 | |

| Record name | 1-(Trimethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.